N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine
Overview
Description
UCLA GP130 2, also known as N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine, is a small molecule that acts as a gp130 agonist. It is brain penetrant and has neuroprotective properties. This compound is known for its ability to protect against NMDA-induced toxicity in primary hippocampal neurons and increase STAT3 phosphorylation in SH-SY5Y cells .
Mechanism of Action
Target of Action
The primary target of UCLA GP130 2 is gp130 , a signal transducing receptor component . This receptor plays a crucial role in the cytokine signaling pathway, which is involved in a variety of biological processes such as cell growth, differentiation, and survival.
Mode of Action
UCLA GP130 2 acts as an agonist of the gp130 receptor . By binding to this receptor, it triggers a series of intracellular events. One of the key outcomes of this interaction is the increase in STAT3 phosphorylation . This phosphorylation event is a critical step in the activation of the STAT3 signaling pathway, which plays a significant role in cellular responses to cytokines and growth factors.
Biochemical Pathways
The activation of the gp130 receptor by UCLA GP130 2 leads to the activation of the STAT3 signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth and apoptosis. The activation of STAT3 can lead to the transcription of target genes that are involved in these processes.
Pharmacokinetics
It is noted that the compound issoluble in DMSO and ethanol , which suggests that it may have good bioavailability
Result of Action
The activation of the gp130 receptor by UCLA GP130 2 has several cellular effects. It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro . This suggests that the compound may have neuroprotective effects.
Biochemical Analysis
Biochemical Properties
UCLA GP130 2 plays a significant role in biochemical reactions. It interacts with the Gp130 receptor, a type I cytokine receptor, and increases STAT3 phosphorylation in SH-SY5Y cells . The nature of these interactions involves the binding of UCLA GP130 2 to the Gp130 receptor, which triggers a cascade of intracellular signaling events.
Cellular Effects
UCLA GP130 2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the STAT3 pathway . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of UCLA GP130 2 involves its binding to the Gp130 receptor, which leads to the activation of the STAT3 pathway . This activation can result in changes in gene expression and cellular metabolism, contributing to the compound’s neuroprotective effects.
Temporal Effects in Laboratory Settings
It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro , suggesting that it may have long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCLA GP130 2 involves the reaction of 4-fluoroaniline with 4-phenyl-2-thiazolamine under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with a high degree of purity (≥98%) and is soluble in DMSO and ethanol .
Industrial Production Methods
Industrial production methods for UCLA GP130 2 are not widely documentedThe production process ensures high purity and consistency, suitable for laboratory research .
Chemical Reactions Analysis
Types of Reactions
UCLA GP130 2 primarily undergoes substitution reactions due to the presence of the fluorophenyl and thiazolamine groups. These reactions are typically carried out under controlled conditions to maintain the integrity of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving UCLA GP130 2 include solvents like DMSO and ethanol. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving UCLA GP130 2 are typically derivatives of the original compound, modified to enhance its biological activity or solubility.
Scientific Research Applications
UCLA GP130 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neuroprotection: UCLA GP130 2 protects against NMDA-induced toxicity in primary hippocampal neurons, making it a valuable tool in neuroprotection research.
Signal Transduction: The compound increases STAT3 phosphorylation in SH-SY5Y cells, which is crucial for studying signal transduction pathways.
Drug Development: Due to its brain penetrant properties, UCLA GP130 2 is used in the development of drugs targeting neurological disorders.
Cytokine Research: As a gp130 agonist, the compound is used to study cytokine signaling and its implications in various diseases.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to UCLA GP130 2 include other gp130 agonists and humanin peptide mimetics. These compounds share similar mechanisms of action and are used in related research applications.
Uniqueness
What sets UCLA GP130 2 apart from other similar compounds is its high purity, brain penetrant properties, and its specific ability to protect against NMDA-induced toxicity. This makes it a valuable tool in neuroprotection and signal transduction research .
Conclusion
UCLA GP130 2 is a versatile compound with significant applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying neuroprotection, signal transduction, and cytokine signaling. As research continues, UCLA GP130 2 holds promise for further advancements in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMQDIAPGOWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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